NAV-2729

説明

Grassofermata is a novel synthetic method for creating small molecules and polymers with a variety of biological activities. This method was developed by researchers at the University of Tokyo and is based on the concept of combining two different types of molecules, a Grassoform and a Fermata, to form a single molecule. The Grassoform is a small molecule with a single reactive functional group, while the Fermata is a larger molecule with multiple functional groups. The combination of the two molecules creates a single molecule with multiple functional groups, resulting in a greater range of biological activities than either of the two molecules alone. The Grassofermata method is a powerful tool for creating molecules with specific biological activities and can be used for a variety of applications, from drug discovery to materials science.

科学的研究の応用

1. アデノシン二リン酸リボシル化因子調節タンパク質の阻害 NAV-2729は、複数のADP-リボシル化因子(Arf)調節タンパク質を含む複雑な標的プロファイルを持っています . Arf GTPaseとその調節タンパク質は、がんの進行に関与しています . This compoundは、以前、Arf6の特異的阻害剤として特定されました .

ブドウ膜黒色腫進行の抑制

this compoundは、オルソトピック異種移植片においてブドウ膜黒色腫の進行を抑制することが判明しました . これは、this compoundが、ブドウ膜黒色腫の治療に潜在的に使用できることを示唆しています。

細胞増殖の阻害

this compoundは、複数の細胞株の増殖を阻害することが判明しました . しかし、Arf6の発現は、this compoundに対する感受性と相関せず、Arf6のノックダウンは、細胞生存率にもthis compoundに対する感受性にも影響しませんでした .

4. Arf交換因子とArf GTPase活性化タンパク質への結合 this compoundは、Arf交換因子とArf GTPase活性化タンパク質の両方を阻害することが判明しました . これは、これらのタンパク質が関与する細胞プロセス調節への影響がある可能性があります。

5. ASAP1のPHドメインへの結合 ASAP1は、がんの進行に関連するGTPase活性化タンパク質であり、さらに調査されました。 This compoundがASAP1のPHドメインに結合し、ASAP1の細胞内分布を変化させることが実証されました . しかし、ASAP1のノックダウンは、this compoundの細胞骨格効果を完全に再現せず、細胞増殖にも影響しませんでした .

その他の標的への潜在的な結合

最後に、スクリーニングによって、this compoundの他の48の可能な標的が特定されました . これは、this compoundが、幅広いタンパク質と潜在的に相互作用し、科学研究において多様な用途がある可能性を示唆しています。

作用機序

- Initially identified as a specific inhibitor of Arf6, NAV-2729 was found to reduce the progression of uveal melanoma in an orthotopic xenograft model .

- Initial work indicated that this compound specifically binds to Arf6, blocking spontaneous exchange and exchange catalyzed by guanine nucleotide exchange factors (GEFs) and GAPs .

- This compound’s effects on these regulatory proteins illustrate the complexities of defining targets of small molecules .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

特性

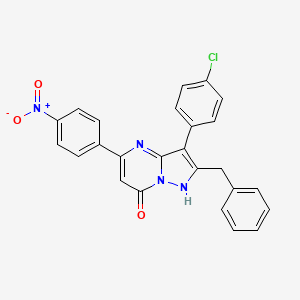

IUPAC Name |

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYGBVWGARJOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of NAV-2729 and how does its inhibition impact cellular processes?

A1: this compound primarily inhibits ADP-ribosylation factor 6 (ARF6) [, ]. ARF6 is a small GTPase involved in various cellular processes, including membrane trafficking, cell migration, and signal transduction. Inhibiting ARF6 disrupts these processes, leading to downstream effects like reduced tumor cell proliferation, altered lipid homeostasis, and hindered viral entry [, , , ].

Q2: How specific is this compound for ARF6? Does it interact with other targets?

A2: While initially identified as an ARF6 inhibitor, research suggests that this compound might have a more complex target profile. Studies indicate potential interactions with other ADP-ribosylation factor regulatory proteins []. Further research is needed to fully elucidate its complete target profile.

Q3: Can you elaborate on the role of this compound in cancer research, particularly its effects on AML cells?

A3: Research suggests that this compound shows promise as a potential therapeutic agent in Acute Myeloid Leukemia (AML) []. Studies demonstrate that inhibiting ARF6 with this compound disrupts sphingolipid homeostasis in AML cells by downregulating sphingomyelin synthase 1 and 2 (SGMS1 and SGMS2) []. This disruption leads to ceramide accumulation, inhibiting the pro-survival AKT pathway and ultimately suppressing AML cell proliferation []. Importantly, this effect seems specific to AML cells, as this compound did not show significant toxicity towards normal host cells in preclinical models [].

Q4: What about the use of this compound in addressing viral infections?

A4: this compound has demonstrated potential as an antiviral agent, specifically against SARS-CoV-2 []. By inhibiting ARF6, this compound disrupts the endocytic pathway utilized by the virus to enter host cells, effectively reducing viral uptake and infection []. This effect has been observed in various cell lines, including Huh-7, Calu-3, and kidney organoids, highlighting its potential broad-spectrum antiviral activity [].

Q5: What is known about the structure of this compound and its relationship to its activity?

A5: While the exact structural characterization of this compound, including molecular formula, weight, and spectroscopic data, is not readily available in the provided research papers, its structure is described as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one []. Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its potency and selectivity. Further research exploring the impact of structural modifications on its activity, potency, and selectivity is needed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5S,9R)-5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one](/img/structure/B1224705.png)

![(2Z)-2-[(3-hydroxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B1224712.png)

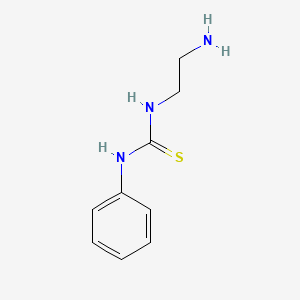

![1-(2-Methoxyphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224713.png)

![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)

![(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B1224716.png)

![2-[[3-(3-chloro-4-fluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1224723.png)